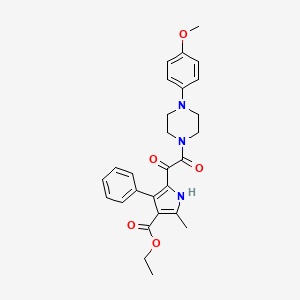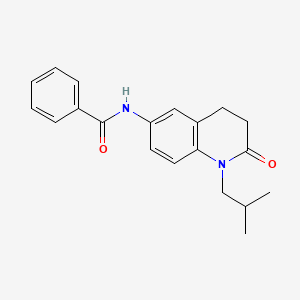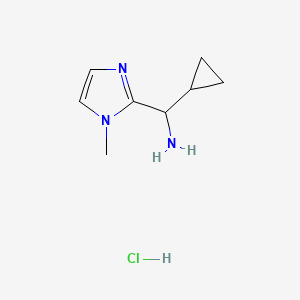
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group and a methylallyloxy group attached to the chromen-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-methylallyl bromide as the starting materials.
Formation of Intermediate: The 4-methoxyphenol undergoes an alkylation reaction with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form 4-methoxyphenyl-2-methylallyl ether.
Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
科学研究应用
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Methoxyphenyl-2-methylallyl ether: A precursor in the synthesis of the target compound.
Chromen-2-one (Coumarin): The core structure of the target compound, known for its diverse biological activities.
7-Hydroxy-4-methylcoumarin: A structurally related compound with similar biological properties.
Uniqueness
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is unique due to the presence of both methoxyphenyl and methylallyloxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-23-17-9-6-15-10-18(20(21)24-19(15)11-17)14-4-7-16(22-3)8-5-14/h4-11H,1,12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOTYYDANOAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)


![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

![3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2391128.png)
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)
![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)
![methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate](/img/structure/B2391136.png)
![2-methyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)
